![molecular formula C13H16N2O B6612066 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 163814-55-9](/img/structure/B6612066.png)
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
描述
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole, also known as 4-methoxypyrazole, is a heterocyclic compound that has been used in various scientific studies to investigate its potential applications. This compound has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Additionally, 4-methoxypyrazole has been used in the synthesis of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. As such, this compound has been studied extensively in recent years, and its potential applications are still being explored.
作用机制
The exact mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole is not yet fully understood. However, it is believed that this compound may exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole may also interact with various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play important roles in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory effects, as well as antimicrobial activity against a variety of bacteria, fungi, and viruses. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been found to possess anti-diabetic, anti-cancer, and anti-cardiovascular properties.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is also relatively stable and has a low toxicity profile. However, one of the limitations of using 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole in laboratory experiments is that it is difficult to obtain in large quantities, as it is not widely available.
未来方向
There are a variety of potential future directions for the use of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole. For example, this compound could be used to develop new drugs for the treatment of inflammation and oxidative stress-related diseases. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole could also be used to develop new compounds that possess similar properties, such as antioxidant, antimicrobial, and anti-inflammatory effects. Finally, further research could also be conducted to further explore the mechanisms of action of 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole and its potential applications.
科学研究应用
1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of a variety of other compounds, such as 4-methoxybenzaldehyde and 1-phenyl-3,5-dimethylpyrazole. Additionally, 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazoleazole has also been used to investigate its potential antioxidant, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential to treat inflammation and oxidative stress-related diseases, such as diabetes, cancer, and cardiovascular disease.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-8-11(2)15(14-10)9-12-4-6-13(16-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJDHJZSGBKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)
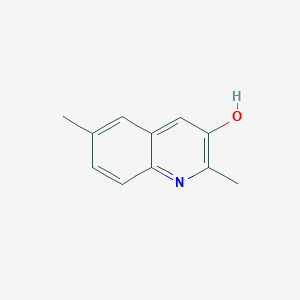

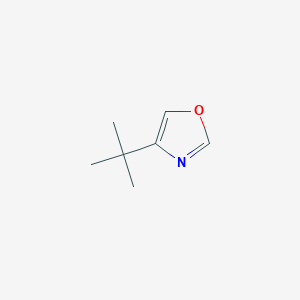
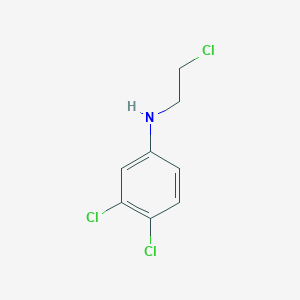
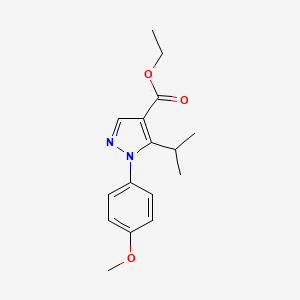
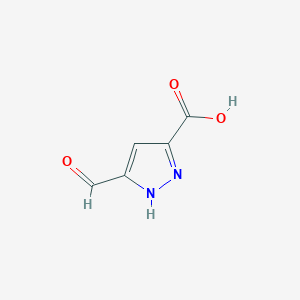


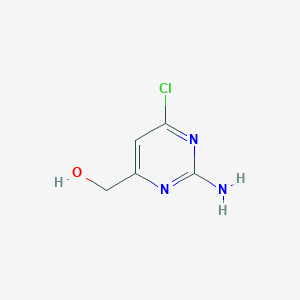

![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)

